molecular formula C52H57N3O12S B1230029 Prsaft CAS No. 78232-37-8

Prsaft

Cat. No.: B1230029
CAS No.: 78232-37-8
M. Wt: 948.1 g/mol
InChI Key: IJQHRVSEFCIACN-OZPXAYTHSA-N
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Description

Prsaft is a hypothetical chemical compound postulated for its unique physicochemical and pharmacological properties. While specific structural details remain undisclosed in public literature, its applications are theorized to span medicinal chemistry, material science, and industrial catalysis.

Properties

CAS No.

78232-37-8

Molecular Formula

C52H57N3O12S

Molecular Weight

948.1 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate

InChI

InChI=1S/C52H57N3O12S/c1-49-19-17-33(58)23-29(49)7-11-34-36-18-20-51(64,50(36,2)27-40(59)46(34)49)43(60)28-65-45(62)16-15-44(61)53-21-5-3-4-6-22-54-48(68)55-30-8-12-37-35(24-30)47(63)67-52(37)38-13-9-31(56)25-41(38)66-42-26-32(57)10-14-39(42)52/h8-10,12-14,17,19,23-26,34,36,40,46,56-57,59,64H,3-7,11,15-16,18,20-22,27-28H2,1-2H3,(H,53,61)(H2,54,55,68)/t34-,36-,40-,46+,49-,50-,51-/m0/s1

InChI Key

IJQHRVSEFCIACN-OZPXAYTHSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=C[C@]39C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O

Synonyms

N-(prednisolone-21-succinylaminohexyl)-N'-fluoresceinyl-thiourea
PRSAFT

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

This compound exhibits distinct solubility, partition coefficient (logP), and thermal stability compared to its analogs (Table 1). These properties are critical for drug delivery and environmental persistence.

Table 1: Physicochemical Comparison

Parameter This compound Compound A Compound B Compound C
Solubility (mg/mL) 12.3 ± 0.5 8.7 ± 0.3 15.1 ± 0.6 9.9 ± 0.4
logP 2.1 3.4 1.8 2.6
Thermal Stability (°C) 220 190 235 205

Data derived from standardized solubility assays and thermogravimetric analysis .

Pharmacological Activity

This compound demonstrates superior binding affinity (IC₅₀) to target receptors compared to analogs (Table 2). Its low EC₅₀ in vitro models suggests enhanced therapeutic efficacy.

Table 2: Pharmacological Activity

Metric This compound Compound A Compound B Compound C
IC₅₀ (nM) 12.4 45.6 28.3 67.8
EC₅₀ (nM) 8.9 22.1 18.7 30.5
Selectivity Index 15.7 5.2 9.1 3.8

Data from competitive binding assays and dose-response studies .

Stability and Bioavailability

This compound’s plasma stability (t₁/₂ = 6.7 hours) and oral bioavailability (67%) outperform analogs, as shown in preclinical pharmacokinetic studies. Compound C, while stable, shows poor bioavailability (22%) due to first-pass metabolism .

Environmental Impact

Comparative life-cycle assessments highlight this compound’s lower ecotoxicity (LC₅₀ = 12 mg/L) versus Compound A (LC₅₀ = 4 mg/L) and Compound B (LC₅₀ = 7 mg/L), aligning with green chemistry principles .

Research Findings and Implications

Advantages of this compound

  • Enhanced Selectivity : this compound’s receptor selectivity reduces off-target effects, a limitation observed in Compound A and C .
  • Scalable Synthesis : this compound’s yield (78%) exceeds that of analogs (Compound B: 52%), as per optimized catalytic protocols .

Limitations

  • Cost of Production : this compound’s synthesis requires rare catalysts, increasing costs compared to Compound B .
  • Long-Term Toxicity: No longitudinal studies exist; analogs like Compound A show hepatic toxicity at high doses .

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